6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride
Description
6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a quinoline-based small molecule characterized by a trifluoromethylphenylamino substituent at position 4, an ethyl group at position 6, and a carbonitrile moiety at position 3 of the quinoline core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications.
Properties
IUPAC Name |
6-ethyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3.ClH/c1-2-12-6-7-17-16(8-12)18(13(10-23)11-24-17)25-15-5-3-4-14(9-15)19(20,21)22;/h3-9,11H,2H2,1H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHENNNJRVPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and conditions. A common synthetic route includes:
- Starting Materials : The synthesis often begins with commercially available quinoline derivatives.
- Reagents : Key reagents include trifluoromethyl aniline derivatives and carbonitriles.
- Conditions : The reactions are generally carried out under reflux conditions in solvents like ethanol or toluene, followed by purification steps such as crystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.
Anticancer Activity
Numerous studies indicate that compounds within the quinoline family exhibit significant anticancer properties. For example:
- Mechanism of Action : The mechanism may involve the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like taxol and navelbine .
- In Vitro Studies : Preliminary screenings have shown that derivatives with trifluoromethyl substitutions enhance cytotoxicity against various cancer cell lines .
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HT29 colon cancer cells), the compound demonstrated IC50 values indicating potent growth inhibition .
- Structure-Activity Relationship (SAR) : Analysis revealed that the presence of electron-withdrawing groups, such as trifluoromethyl, significantly increases the compound's efficacy compared to analogs lacking these groups .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of trifluoromethyl-substituted quinolines. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Structural and Functional Differences:
Substituent Position and Type: The target compound’s 3-carbonitrile group distinguishes it from analogs with carboxylate or ester groups (e.g., Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate). This nitrile group may confer stronger dipole interactions in binding pockets . Trifluoromethyl vs. Fluoro: The trifluoromethyl group in the target compound provides greater lipophilicity and metabolic stability compared to mono-fluoro analogs (e.g., Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) .
Salt Form: The hydrochloride salt in the target compound enhances aqueous solubility, unlike neutral analogs such as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This property is critical for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
